3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Description
3-Methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound characterized by a 1,2-oxazole (isoxazole) ring substituted with a methoxy group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a benzyl group bearing a methoxy substituent at the ortho position of the phenyl ring. However, unlike NBOMe derivatives, which are phenethylamine-based, this compound features an isoxazole core, which may confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-6-4-3-5-9(10)8-14-13(16)11-7-12(18-2)15-19-11/h3-7H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMJZNTWZBJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The oxazole ring and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several classes of bioactive molecules, particularly the 25X-NBOMe series and related phenethylamine derivatives. A detailed comparison is provided below:
Structural and Functional Comparison
Key Differences
Core Heterocycle vs. Phenethylamine Backbone: The isoxazole ring in the target compound may confer greater metabolic stability compared to the primary amine in NBOMe and 2C-X compounds. The absence of a phenethylamine backbone suggests reduced similarity to classical serotonergic hallucinogens, which rely on this structure for 5-HT2A receptor binding .
Substituent Effects: The N-(o-methoxybenzyl)carboxamide group in the target compound replaces the N-(o-methoxybenzyl)ethylamine group in NBOMe derivatives. This substitution eliminates the basic amine, likely reducing affinity for monoamine transporters and receptors. The 3-methoxy group on the isoxazole ring contrasts with the 2,5-dimethoxy substitution on the phenyl ring in NBOMe and 2C-X compounds, which is critical for 5-HT2A receptor activation .
Pharmacological Implications: While NBOMe compounds exhibit high potency (active at µg doses) and severe toxicity, the target compound’s biological activity remains uncharacterized. The carboxamide moiety may redirect activity toward non-hallucinogenic targets, such as enzymes or other receptors. In preclinical safety studies, NBOMe compounds disrupt sensorimotor responses and locomotion in mice at doses as low as 0.1 mg/kg . No analogous data exist for the oxazole derivative.
Biological Activity
3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by an oxazole ring structure, which contains nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O4
- CAS Number : 1428378-56-6
The presence of methoxy groups and a carboxamide functional group enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring and methoxy groups facilitate binding to enzymes or receptors, while the carboxamide group can form hydrogen bonds, enhancing binding affinity.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : The compound's structure suggests potential modulation of inflammatory pathways.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
- Anticancer Activity : Its ability to inhibit cell proliferation in various cancer cell lines has been documented.
Anticancer Activity
A study evaluated the antiproliferative effects of various oxazole derivatives, including this compound. The results showed significant inhibition of cancer cell lines:
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| MDA-MB-468 (Breast) | 84.83% |
| SK-MEL-5 (Melanoma) | 81.58% |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Studies
In vitro tests have demonstrated that this compound exhibits antimicrobial properties against specific bacterial strains, indicating its potential as an antibacterial agent. Further studies are required to elucidate its mechanism of action against microbial targets.
Synthetic Routes and Production Methods
The synthesis of this compound typically involves:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions using a base like potassium carbonate in solvents such as ethanol.
- Purification Techniques : After synthesis, purification methods like recrystallization or chromatography are employed to obtain high-purity products.
Industrial Production Considerations
For large-scale production, continuous flow reactors may be utilized to enhance yield and efficiency. Optimizing reaction conditions is crucial for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
